Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-((Morpholinosulfonyl)methyl)aniline
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-((Morpholinosulfonyl)methyl)aniline
Executive Summary
As medicinal chemistry pivots toward highly functionalized, structurally complex scaffolds, bifunctional building blocks have become indispensable. 3-((Morpholinosulfonyl)methyl)aniline (CAS: 1073485-57-0) is a specialized intermediate engineered for the rapid assembly of advanced therapeutics, particularly in the domains of targeted protein degradation and kinase inhibition[1][2]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, self-validating synthetic methodologies, and rational application in drug design.
Structural and Physicochemical Profiling
The molecular architecture of 3-((Morpholinosulfonyl)methyl)aniline is deliberately designed to offer both synthetic versatility and favorable pharmacokinetic (PK) properties.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-((Morpholinosulfonyl)methyl)aniline |
| Common Synonyms | 3-(morpholine-4-sulfonylmethyl)-phenylamine[1] |
| CAS Registry Number | 1073485-57-0[1] |
| Molecular Formula | C11H16N2O3S[1] |
| Molecular Weight | 256.326 g/mol [1] |
| InChIKey | AHWNPMPPDIHZJK-UHFFFAOYSA-N[1] |
| Structural Class | Substituted Aniline / Sulfonamide |
Causality of Structural Elements
-
The Aniline Handle : The primary aromatic amine serves as a highly reactive nucleophile. It is primed for amide coupling with carboxylic acids or Buchwald-Hartwig amination with aryl halides, allowing seamless integration into larger heterocyclic cores (e.g., pyrrolo[2,3-b]pyridines)[2].
-
The Sulfonylmethyl Linker (-CH₂-SO₂-) : Unlike direct arylsulfonamides, the insertion of a methylene spacer breaks the extended conjugation and introduces a critical degree of conformational flexibility. This allows the attached morpholine ring to adapt to varying steric environments within target binding pockets[3].
-
The Morpholine Ring : A privileged motif in pharmacology. Morpholine enhances aqueous solubility, modulates the overall basicity (pKa) of the parent drug, and frequently engages in solvent-exposed hydrogen bonding, thereby improving oral bioavailability[4].
Synthetic Methodology & Self-Validating Protocol
To ensure high purity and yield for downstream library synthesis, the preparation of this building block must be tightly controlled. The following two-step protocol is designed as a self-validating system, incorporating in-line quality control checks.
Step 1: Sulfonamide Formation
-
Reaction Setup : Dissolve (3-nitrophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.
-
Reagent Addition : Add morpholine (1.2 eq) dropwise, followed immediately by N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Mechanistic Causality : The 0°C temperature suppresses the formation of sulfonic acid hydrolysis byproducts. DIPEA is selected over triethylamine because its steric bulk minimizes nucleophilic competition, ensuring the morpholine exclusively attacks the sulfonyl electrophile.
-
Validation Check : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the sulfonyl chloride spot and the emergence of a highly UV-active, lower-Rf spot confirms total conversion to the nitro-intermediate.
Step 2: Nitro Reduction
-
Reaction Setup : Dissolve the intermediate 4-((3-nitrobenzyl)sulfonyl)morpholine in a solvent mixture of Ethanol/Water (3:1).
-
Reagent Addition : Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Reflux the suspension at 80°C for 2 hours.
-
Mechanistic Causality : The Fe/NH₄Cl reduction system is deliberately chosen over standard Palladium-on-Carbon (Pd/C) hydrogenation. The sulfur atom in the sulfonyl group carries a high risk of poisoning palladium catalysts. The iron-mediated reduction bypasses this risk, ensuring a clean, high-yielding conversion of the nitro group to the primary amine[4].
-
Validation Check : Filter the hot mixture through a Celite pad to remove iron oxides. The resulting filtrate must be subjected to LC-MS analysis (see Section 5).
Figure 1: Self-validating synthetic workflow for 3-((Morpholinosulfonyl)methyl)aniline.
Application in Drug Discovery: Rational Design
In the development of small-molecule inhibitors targeting kinases (such as RORγ or STEP), 3-((Morpholinosulfonyl)methyl)aniline derivatives are frequently utilized to occupy the ATP-binding pocket[3][4].
The structural logic is bipartite: The aniline nitrogen typically forms a critical, directional hydrogen bond with the backbone amides of the kinase hinge region. Simultaneously, the morpholinosulfonylmethyl tail acts as a vector, projecting out of the hydrophobic pocket and into the solvent-front. This dual-action anchoring and solubilizing effect is paramount for achieving both high target affinity and favorable physiological clearance[2].
Figure 2: Structural rationale for morpholinosulfonylmethyl aniline in kinase inhibition.
Analytical Validation Protocol
Before deploying this building block in automated library synthesis, its identity and purity must be rigorously verified to prevent the propagation of errors in multi-step drug synthesis.
-
LC-MS Profiling :
-
Method : C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm); Gradient of 5% to 95% Acetonitrile in Water containing 0.1% Formic Acid.
-
Causality : The addition of formic acid ensures the protonation of the basic morpholine nitrogen, yielding a robust and easily identifiable [M+H]⁺ signal at 257.3 m/z [1].
-
-
¹H-NMR Spectroscopy (400 MHz, DMSO-d₆) :
-
Aromatic Region : A complex multiplet around 6.5–7.1 ppm (4H) validates the 1,3-disubstituted benzene architecture.
-
Amine Protons : A broad singlet near 5.2 ppm (2H), which disappears upon D₂O exchange, confirms the presence of the primary aniline.
-
Methylene Spacer : A sharp singlet at ~4.3 ppm (2H) corresponds to the isolated -CH₂- flanked by the aryl ring and the electron-withdrawing sulfonyl group.
-
Morpholine Protons : Two distinct multiplets at ~3.0 ppm (4H, N-CH₂) and ~3.6 ppm (4H, O-CH₂) confirm the intact, cyclic morpholine ether.
-
References
- Title: 3-(morpholine-4-sulfonylmethyl)
- Source: google.
- Source: nih.
- Source: google.
Sources
- 1. 3-(morpholine-4-sulfonylmethyl)-phenylamine - CAS号 1073485-57-0 - 摩熵化学 [molaid.com]
- 2. WO2019078619A1 - Heterocyclic compound as a protein kinase inhibitor - Google Patents [patents.google.com]
- 3. WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE - Google Patents [patents.google.com]
- 4. X-Ray Characterization and Structure-Based Optimization of Striatal-Enriched Protein Tyrosine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
